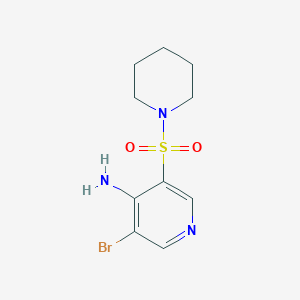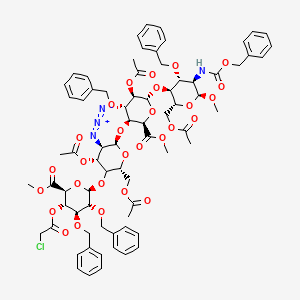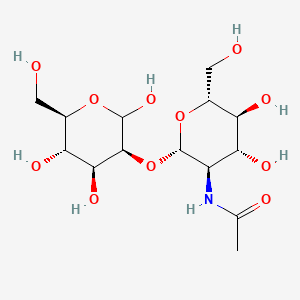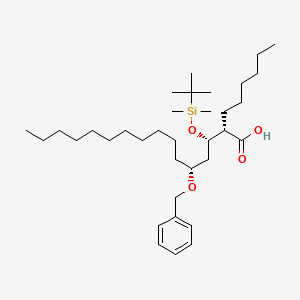![molecular formula C7H13NO B11825047 {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is a bicyclic compound featuring a unique azabicyclo structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo[3.1.0]hexane core makes it a valuable scaffold in the development of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the cyclopropanation of suitable precursors. One common method is the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to deliver conformationally restricted aza[3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the metal-mediated cyclopropanation reaction, which offers advantages in terms of substrate scope and scalability. The use of transition metal catalysts ensures high yields and efficient synthesis, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
作用機序
The mechanism of action of {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The azabicyclo structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares the azabicyclo core but lacks the methyl and hydroxyl groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains additional methyl groups, which may alter its chemical properties and reactivity.
CHF2-substituted 3-azabicyclo[3.1.0]hexane:
Uniqueness
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the methyl substitution enhances its reactivity and potential for forming diverse derivatives .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(5-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-2-7(6,5-9)4-8-3-6/h8-9H,2-5H2,1H3 |
InChIキー |
HFXDZFUQSKAQNC-UHFFFAOYSA-N |
正規SMILES |
CC12CC1(CNC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)





![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)




